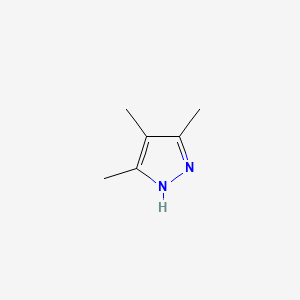

3,4,5-Trimethyl-1H-pyrazole

Description

The exact mass of the compound 3,4,5-Trimethylpyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3,4,5-trimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-4-5(2)7-8-6(4)3/h1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVAAOZUPLEYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203687 | |

| Record name | 3,4,5-Trimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5519-42-6 | |

| Record name | 3,4,5-Trimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U620SU1FNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,4,5-trimethyl-1H-pyrazole from Acetylacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trimethyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, acetylacetone. The core of this process involves a two-step synthetic route: the C-alkylation of acetylacetone to introduce a methyl group at the central carbon, followed by a classical Knorr-type pyrazole synthesis through condensation with hydrazine.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding and practical application of this synthetic methodology.

Synthetic Strategy Overview

The synthesis of this compound from acetylacetone is not a direct conversion. It necessitates a two-step approach:

-

Synthesis of 3-Methyl-2,4-pentanedione: The initial step involves the methylation of acetylacetone at the C3 position. This is typically achieved through an alkylation reaction where the active methylene proton of acetylacetone is removed by a base to form a nucleophilic enolate, which then reacts with a methylating agent.

-

Synthesis of this compound: The resulting 3-methyl-2,4-pentanedione undergoes a cyclocondensation reaction with hydrazine. In this step, the two carbonyl groups of the β-diketone react with the two nitrogen atoms of hydrazine to form the pyrazole ring.

The overall synthetic scheme is presented below:

Figure 1: Overall synthetic scheme for the preparation of this compound from acetylacetone.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

2.1. Step 1: Synthesis of 3-Methyl-2,4-pentanedione

This procedure is based on the general principles of the C-alkylation of β-diketones.[1][2][3]

Materials:

-

Acetylacetone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.1 equivalents) in anhydrous acetone, add acetylacetone (1.0 equivalent).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methyl-2,4-pentanedione.

-

Purify the product by vacuum distillation.

2.2. Step 2: Synthesis of this compound

This protocol follows the general procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[4][5][6]

Materials:

-

3-Methyl-2,4-pentanedione

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-methyl-2,4-pentanedione (1.0 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Acetylacetone | C₅H₈O₂ | 100.12 | 140.4 |

| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | 172-174 |

| This compound | C₆H₁₀N₂ | 110.16 | - |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reactants | Solvent | Reaction Time (h) | Typical Yield (%) |

| 1. Methylation of Acetylacetone | Acetylacetone, Methyl iodide, K₂CO₃ | Acetone | 4-6 | 70-85 |

| 2. Pyrazole Formation | 3-Methyl-2,4-pentanedione, Hydrazine hydrate | Ethanol | 2-4 | 80-95 |

Signaling Pathways and Experimental Workflows

4.1. Reaction Mechanism Pathway

The synthesis of this compound from 3-methyl-2,4-pentanedione and hydrazine proceeds through a nucleophilic addition-condensation mechanism.

Figure 2: Reaction mechanism for the formation of this compound.

4.2. Experimental Workflow

The following diagram illustrates the general workflow for the two-step synthesis.

Figure 3: Experimental workflow for the synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the N-H proton (broad, chemical shift can vary).- A singlet for the C4-methyl group.- Two singlets of equal integration for the C3 and C5 methyl groups (may be equivalent depending on tautomerism and solvent). |

| ¹³C NMR | - Signals corresponding to the three distinct methyl carbons.- Signals for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shifts for C3 and C5 will be downfield due to their attachment to nitrogen. |

| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight of 110.16. |

| IR | - A broad N-H stretching band.- C-H stretching and bending vibrations for the methyl groups.- C=N and C=C stretching vibrations characteristic of the pyrazole ring. |

Note: Specific chemical shifts in NMR are dependent on the solvent used. The provided information is a general expectation.

This in-depth guide provides the necessary information for the successful synthesis and characterization of this compound from acetylacetone. The presented protocols and data are intended to be a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Formation of 3,4,5-trimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 3,4,5-trimethyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug development. This document details the core reaction mechanism, provides adaptable experimental protocols, and presents quantitative data to support synthetic efforts.

Core Mechanism: The Knorr Pyrazole Synthesis

The formation of this compound proceeds via the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring system.[1] This acid-catalyzed condensation reaction involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In the synthesis of this compound, the specific reactants are 3-methyl-2,4-pentanedione and hydrazine hydrate.

The mechanism commences with the acid-catalyzed activation of one of the carbonyl groups of 3-methyl-2,4-pentanedione. This is followed by a nucleophilic attack from one of the nitrogen atoms of hydrazine, leading to the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the stable aromatic this compound ring.

Reaction Pathway Visualization

The following diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis for the formation of this compound.

Experimental Protocols

Materials:

-

3-Methyl-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol (or other suitable alcohol solvent like 1-propanol)

-

Glacial acetic acid (catalyst)

-

Water

-

Ethyl acetate and Hexane (for Thin Layer Chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.2 equivalents) to the stirred solution. An exothermic reaction may be observed.

-

Catalyst Addition: Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid to the reaction mixture.

-

Heating: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 2-4 hours.[5]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[6] The disappearance of the starting 1,3-dicarbonyl compound indicates reaction completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, add water to the reaction mixture to induce precipitation.[6]

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold water.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to yield the pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a closely related pyrazole, 3,4,5-trimethyl-1-phenyl-1H-pyrazole, which can serve as a benchmark for the synthesis of the target compound.[3]

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-2,4-pentanedione (1.0 mmol) | [3] |

| Reagent | Phenylhydrazine (1.0 mmol) | [3] |

| Catalyst | [Ce(L-Pro)2]2(Oxa) (5 mol %) | [3] |

| Solvent | Ethanol (10 mL) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 2.5 hours | [3] |

| Yield | 85% | [3] |

Note: The yield and reaction conditions for the synthesis of this compound using hydrazine hydrate may vary and require optimization. The use of a catalyst, such as a Lewis acid or a solid-supported catalyst, may enhance the reaction rate and yield.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 3,4,5-trimethyl-1H-pyrazole: Physical, Chemical, and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,4,5-trimethyl-1H-pyrazole. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this heterocyclic compound. Data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Physical and Chemical Properties

This compound is a substituted pyrazole with the chemical formula C₆H₁₀N₂.[1][2] It is a solid at room temperature.[2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [1][2] |

| Molecular Weight | 110.16 g/mol | [1][2] |

| Boiling Point | 240.5 ± 9.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 107.2 ± 11.7 °C | [1] |

| LogP | 1.70 | [1] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [1] |

| Index of Refraction | 1.518 | [1] |

| Form | Solid | [2] |

| CAS Number | 5519-42-6 | [1][2] |

Synthesis

The synthesis of this compound can be achieved via the Knorr pyrazole synthesis, a well-established method for the preparation of pyrazoles. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine.[3][4][5] For the synthesis of this compound, the appropriate starting materials are 3-methyl-2,4-pentanedione and hydrazine.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of this compound and may require optimization.

Materials:

-

3-Methyl-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as a catalyst)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1.0 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.0-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid may be added.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methyl groups and the N-H proton. The chemical shifts of the methyl protons will be influenced by their position on the pyrazole ring. Due to tautomerism, the N-H proton may appear as a broad signal.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three methyl carbons and the three carbons of the pyrazole ring. A reference spectrum for 3,4,5-trimethyl-pyrazole in DMSO-d6 is available in the literature, which can be used for comparison.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H bond (typically a broad band in the region of 3100-3500 cm⁻¹), C-H bonds of the methyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (in the range of 1400-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at an m/z value corresponding to the molecular weight of this compound (110.16 g/mol ).

Chemical Reactivity and Stability

The pyrazole ring is generally aromatic and exhibits a degree of stability.[6] The reactivity of this compound is influenced by the electron-donating nature of the three methyl groups.

-

Electrophilic Substitution: Pyrazole itself typically undergoes electrophilic substitution at the C4 position.[3][7] The presence of three methyl groups, which are electron-donating, is expected to activate the ring towards electrophilic attack.

-

N-Alkylation and N-Acylation: The nitrogen atoms of the pyrazole ring can undergo alkylation and acylation reactions.

-

Stability: While specific data on the thermal and photochemical stability of this compound is limited, pyrazole derivatives can exhibit varying degrees of stability depending on their substituents. Highly nitrated pyrazoles, for instance, are investigated as energetic materials and their thermal stability is a key parameter.[8]

Potential Biological Activities

-

Anti-inflammatory

-

Analgesic

-

Anticancer

-

Antimicrobial

-

Enzyme inhibition[1]

The specific biological profile of this compound would require dedicated screening and investigation. Its structural features may make it a candidate for targeting various enzymes or receptors.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All chemical syntheses and handling should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic and Synthetic Profile of 3,4,5-trimethyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the heterocyclic compound 3,4,5-trimethyl-1H-pyrazole. Due to the limited availability of specific experimental spectra in public databases, this document presents a combination of referenced data for closely related analogs, predicted spectroscopic values, and a well-established synthetic protocol. This guide is intended to serve as a valuable resource for the identification, synthesis, and further investigation of this compound in research and development settings.

Chemical Structure and Properties

This compound is a substituted pyrazole with the following key identifiers:

-

Molecular Formula: C₆H₁₀N₂

-

Molecular Weight: 110.16 g/mol

-

CAS Number: 5519-42-6

The structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with methyl groups attached to carbons 3, 4, and 5.

An In-Depth Technical Guide to the Crystal Structure of 3,4,5-Trimethyl-1H-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,4,5-trimethyl-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their molecular geometry, intermolecular interactions, and the experimental methodologies used for their characterization. The information presented herein is intended to support researchers and professionals in the fields of drug design, crystallography, and synthetic chemistry in their efforts to understand and utilize these versatile scaffolds.

Introduction

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the pyrazole ring plays a crucial role in determining the molecule's three-dimensional structure, which in turn dictates its biological activity and physicochemical properties. The this compound core, in particular, offers a unique combination of steric and electronic features that influence crystal packing and interactions with biological targets. Understanding the precise atomic arrangement and non-covalent interactions within the crystalline state is paramount for rational drug design and the development of novel materials.

Crystal Structure Analysis

The crystal structures of several this compound derivatives have been elucidated using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, torsion angles, and the overall molecular conformation in the solid state. Below, we present a summary of the crystallographic data for two representative derivatives.

Crystallographic Data of Selected this compound Derivatives

The following tables summarize the key crystallographic parameters for 1,3,5-trimethyl-1H-pyrazole and 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | 1,3,5-trimethyl-1H-pyrazole | 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole[1] |

| Chemical Formula | C₆H₁₀N₂ | C₁₃H₁₈N₂O₂S |

| Formula Weight | 110.16 | 266.36 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/c |

| a (Å) | 6.978(2) | 8.6192(9) |

| b (Å) | 7.296(3) | 9.4478(6) |

| c (Å) | 12.484(5) | 16.8410(19) |

| α (°) | 90 | 90 |

| β (°) | 90 | 98.692(9) |

| γ (°) | 90 | 90 |

| Volume (ų) | 635.9(4) | 1354.3(3) |

| Z | 4 | 4 |

Table 2: Selected Bond Lengths (Å)

| Bond | 1,3,5-trimethyl-1H-pyrazole |

| N1-N2 | 1.365(4) |

| N1-C5 | 1.352(5) |

| N2-C3 | 1.340(5) |

| C3-C4 | 1.391(6) |

| C4-C5 | 1.383(6) |

Note: Detailed bond lengths for 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole were not available in the provided search results.

Table 3: Selected Bond Angles (°)

| Angle | 1,3,5-trimethyl-1H-pyrazole |

| C5-N1-N2 | 112.0(3) |

| C3-N2-N1 | 105.7(3) |

| N2-C3-C4 | 111.4(4) |

| C5-C4-C3 | 104.9(4) |

| N1-C5-C4 | 106.0(4) |

Note: Detailed bond angles for 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole were not available in the provided search results.

In the crystal structure of 1,3,5-trimethyl-1H-pyrazole, all non-hydrogen atoms of the molecule are located on a crystallographic mirror plane, resulting in a strictly planar scaffold.[2] This planarity is a notable feature compared to other simple pyrazoles. The crystal packing is characterized by non-classical C—H···N bonds within the plane and C—H contacts between adjacent layers.[2]

For 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole, the phenyl and pyrazole rings are not coplanar, exhibiting a significant dihedral angle.[1] The crystal packing in this derivative is influenced by aromatic π–π stacking interactions.[1]

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives involve a series of well-established procedures.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole (Knorr Synthesis)

A common and reliable method for the synthesis of 1,3,5-trimethylpyrazole is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Materials:

-

Acetylacetone

-

Methylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 equivalent) dissolved in ethanol.

-

Slowly add methylhydrazine (1.0 equivalent) to the solution. A mild exothermic reaction may be observed.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.

-

Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.

Biological Significance and Signaling Pathways

Substituted pyrazole derivatives have been shown to exhibit a range of biological activities, with a notable focus on their potential as anticancer agents. Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.

Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade and programmed cell death. By inhibiting Bcl-2, these pyrazole derivatives can promote apoptosis in cancer cells.

Below is a diagram illustrating the simplified apoptotic signaling pathway and the point of intervention by Bcl-2 inhibitors.

Experimental Workflow

The overall process from the synthesis of a this compound derivative to its structural and biological evaluation is outlined in the workflow diagram below.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound derivatives, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows. The presented crystallographic data highlights the structural diversity within this class of compounds, influenced by the substitution patterns on the pyrazole ring. The detailed experimental protocols offer a practical guide for the synthesis and structural characterization of these molecules. Furthermore, the elucidation of their role as potential Bcl-2 inhibitors underscores their importance in the field of drug discovery. A thorough understanding of the crystal structure of these derivatives is indispensable for the rational design of new therapeutic agents and functional materials with tailored properties.

References

Solubility Profile of 3,4,5-trimethyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-trimethyl-1H-pyrazole in common laboratory solvents. Due to the limited availability of specific quantitative data for this particular substituted pyrazole, this document leverages data from closely related analogs, namely 3,5-dimethylpyrazole, and the parent compound, pyrazole, to infer its likely solubility profile. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to generate precise data for their specific applications.

Executive Summary

Predicted Solubility Profile

Based on the known solubility of pyrazole and its methylated derivatives, the following qualitative solubility profile for this compound can be anticipated:

-

High Solubility: Likely to be highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Good to Moderate Solubility: Expected to have good solubility in alcohols like ethanol and methanol, as well as in chlorinated solvents like dichloromethane. Acetone and ethyl acetate are also predicted to be effective solvents.[1]

-

Lower Solubility: A lower solubility is anticipated in non-polar solvents such as hexane and toluene.[1]

-

Limited Water Solubility: Similar to other pyrazole derivatives, this compound is expected to have limited solubility in water due to the presence of the three hydrophobic methyl groups.

Quantitative Solubility Data of a Structural Analog: 3,5-Dimethylpyrazole

To provide a quantitative perspective, the following table summarizes the experimental mole fraction solubility (x₁) of 3,5-dimethylpyrazole in various solvents at different temperatures. This data, obtained through the isothermal saturation method, offers a valuable reference point for estimating the solubility of this compound.[2] The addition of a third methyl group in the 4-position is expected to slightly decrease polarity and may influence solubility accordingly.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile |

| 283.15 | 0.3855 | 0.3881 | 0.4033 | 0.3879 | 0.4188 | 0.3871 | 0.3155 | 0.3868 | 0.2888 |

| 288.15 | 0.4133 | 0.4163 | 0.4321 | 0.4159 | 0.4481 | 0.4152 | 0.3401 | 0.4148 | 0.3111 |

| 293.15 | 0.4421 | 0.4455 | 0.4619 | 0.4449 | 0.4784 | 0.4442 | 0.3657 | 0.4437 | 0.3344 |

| 298.15 | 0.4721 | 0.4758 | 0.4928 | 0.4751 | 0.5098 | 0.4743 | 0.3923 | 0.4737 | 0.3587 |

| 303.15 | 0.5031 | 0.5072 | 0.5248 | 0.5063 | 0.5423 | 0.5055 | 0.4201 | 0.5048 | 0.3841 |

| 308.15 | 0.5353 | 0.5398 | 0.5580 | 0.5387 | 0.5760 | 0.5378 | 0.4490 | 0.5370 | 0.4106 |

| 313.15 | 0.5687 | 0.5736 | 0.5924 | 0.5723 | 0.6109 | 0.5713 | 0.4791 | 0.5704 | 0.4382 |

Data sourced from a study on 3,5-dimethylpyrazole and is intended for comparative purposes.[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following isothermal saturation method is recommended. This protocol is based on established methodologies for determining the solubility of pyrazole derivatives.[2]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to permit the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the mole fraction solubility (x₁) using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

4.3. Experimental Workflow Diagram

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature.[3]

-

Solvent Polarity: The "like dissolves like" principle is applicable. The pyrazole ring contributes polar characteristics, while the three methyl groups add nonpolar character. A solvent that can effectively interact with both moieties will likely be a good solvent.

-

Hydrogen Bonding: The N-H group in the pyrazole ring can act as a hydrogen bond donor, and the other nitrogen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid this compound will also influence its solubility.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior can be derived from the analysis of its structural analogs. It is anticipated to be a versatile compound with good solubility in a range of common organic solvents, particularly polar aprotic and alcoholic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers in drug development and other scientific fields to effectively formulate, process, and utilize this compound in their work.

References

The Discovery and History of Substituted Pyrazoles: A Technical Guide

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal and agricultural chemistry, serving as a "privileged scaffold" due to its metabolic stability and versatile biological activities.[3][4] Since their initial discovery in the late 19th century, substituted pyrazoles have given rise to a vast array of compounds, including blockbuster drugs and potent agrochemicals.[4][5][6][7] This technical guide provides an in-depth exploration of the history, synthesis, and key applications of substituted pyrazoles, with a focus on seminal discoveries and their underlying experimental foundations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Foundational Discovery: The Knorr Pyrazole Synthesis (1883)

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[1][8][9][10] While attempting to synthesize quinoline derivatives, Knorr discovered the first synthetic route to a substituted pyrazole, a reaction now known as the Knorr Pyrazole Synthesis.[8][11][12] This seminal work involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine.[5][8][13] This reaction did not yield the expected quinoline but instead produced 1-phenyl-3-methyl-5-pyrazolone, the first member of this vast class of heterocycles.[8][13] Knorr's discovery of this pyrazolone derivative, Antipyrine, shortly thereafter became one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic.[10][13]

Original Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

The following protocol is adapted from Ludwig Knorr's 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin."[8]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

Apparatus:

-

Reaction vessel

-

Water bath

-

Separatory funnel or equivalent for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate in a suitable reaction vessel.[8]

-

Initial Condensation: The mixture was left to stand at ambient temperature, during which an initial condensation reaction occurred, forming water and an oily product.[8]

-

Separation: The water generated was separated from the oily condensation product.[8]

-

Cyclization: The isolated oily product was heated on a water bath for an extended period to induce cyclization.[8]

-

Crystallization and Isolation: Upon cooling, the product solidified into a crystalline mass. This solid was then purified by recrystallization from hot water.[8]

-

Characterization: The final product, 1-phenyl-3-methyl-5-pyrazolone, was characterized as colorless needles with a specific melting point.[8]

Quantitative Data from Knorr's 1883 Publication

The following table summarizes the quantitative data reported in or inferred from the original publication.

| Parameter | Value | Reference |

| Mass of Phenylhydrazine | 100 g | Knorr, 1883[8] |

| Mass of Ethyl Acetoacetate | 125 g | Knorr, 1883[8] |

| Melting Point of Product | 127 °C | Knorr, 1883[8] |

| Product Appearance | Colorless Needles | Knorr, 1883[8] |

| Solubility | Sparingly soluble in cold water, readily soluble in hot water and alcohol | Knorr, 1883[8] |

Note: The reaction yield was not explicitly stated in the original 1883 paper.

Visualizing the Knorr Synthesis

Caption: Reaction pathway of the Knorr Pyrazole Synthesis.

Caption: Experimental workflow for the first synthesis of a pyrazole.

Milestones in Drug Discovery: From Anti-inflammatories to Blockbusters

The versatility of the pyrazole scaffold was quickly recognized, leading to its incorporation into a multitude of therapeutic agents. The following examples represent landmark achievements in the history of pyrazole-based drug development.

Celecoxib (Celebrex): The Dawn of Selective COX-2 Inhibition

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a watershed moment in anti-inflammatory therapy.[14] COX-1 is responsible for baseline prostaglandin production for gastric protection, while COX-2 is upregulated during inflammation.[14] This distinction provided a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14]

A team at G.D. Searle, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole, as a potent and selective COX-2 inhibitor.[14][15][16] It was approved by the FDA in 1998 and became a first-in-class treatment for arthritis and pain.[16][17]

Mechanism of Action: Celecoxib's selectivity is attributed to its sulfonamide side chain, which can bind to a hydrophilic pocket present in the active site of COX-2 but absent in COX-1.[14] This targeted binding blocks the conversion of arachidonic acid to inflammatory prostaglandins.[14]

Caption: Mechanism of Celecoxib via selective COX-2 inhibition.

Quantitative Data: Cardiovascular Safety of Celecoxib

Long-term cardiovascular safety became a concern for the COX-2 inhibitor class. The PRECISION trial was a major study assessing this risk.

| Endpoint | Celecoxib | Naproxen | Ibuprofen |

| Primary Outcome (Cardiovascular Death, MI, or Stroke) | 2.3% | 2.5% | 2.7% |

| Serious Gastrointestinal Events | 1.1% | 1.5% | 1.6% |

| Renal Events | 0.7% | 0.9% | 1.1% |

| Data derived from the PRECISION trial.[14] |

Sildenafil (Viagra): A Revolution in Erectile Dysfunction Treatment

Sildenafil, a pyrazolo[4,3-d]pyrimidin-7-one derivative, was originally investigated for hypertension and angina.[18][19][20] Its serendipitous discovery as a revolutionary treatment for erectile dysfunction marked a major milestone in pharmaceutical history.

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, sildenafil allows cGMP levels to remain elevated in response to sexual stimulation, promoting smooth muscle relaxation and inflow of blood.[18][19] The pyrazole-fused pyrimidinone core is crucial for its high affinity and selectivity for the PDE5 enzyme.[20]

Caption: Mechanism of Sildenafil via PDE5 inhibition.

Rimonabant (Acomplia): A Promising but Troubled Anti-Obesity Agent

Rimonabant represents a cautionary tale in drug development. Developed by Sanofi-Aventis, it was a first-in-class selective cannabinoid receptor 1 (CB1) antagonist.[21][22] The endocannabinoid system is involved in regulating appetite, and blocking the CB1 receptor was shown to decrease food intake and promote weight loss.[22][23][24]

Rimonabant was approved in Europe in 2006 as an anti-obesity medication.[21] Clinical trials demonstrated its efficacy in weight reduction and improving metabolic factors.[23][25] However, post-marketing surveillance revealed a significant risk of serious psychiatric side effects, including depression and anxiety.[21][23] Consequently, it was withdrawn from the market worldwide in 2008 and was never approved for use in the United States.[21]

Mechanism of Action: Rimonabant acts as an inverse agonist at the CB1 receptor, which is highly expressed in the brain and peripheral organs involved in metabolism.[21][23] By blocking the receptor, it counteracts the appetite-stimulating effects of endogenous cannabinoids like anandamide.

Caption: Rimonabant's antagonism of the CB1 receptor.

Substituted Pyrazoles in Agrochemicals

The utility of the pyrazole core extends beyond pharmaceuticals into agriculture, where its derivatives have a long history of use as effective pesticides.[5][6] The pyrazole ring is a key component in many modern herbicides, insecticides, and fungicides.[7]

Examples of Pyrazole-Based Agrochemicals

| Compound | Class | Primary Use |

| Fipronil | Phenylpyrazole | Broad-spectrum insecticide[7] |

| Pydiflumetofen | Pyrazole-carboxamide | Broad-spectrum fungicide (SDHI)[26] |

| Tebufenpyrad | Pyrazole | Acaricide and insecticide[5][6] |

| Penthiopyrad | Pyrazole-carboxamide | Fungicide (SDHI) |

| Cyantraniliprole | Pyrazole | Insecticide[5][6] |

The development of pyrazole carboxamides as succinate dehydrogenase inhibitors (SDHIs), such as Pydiflumetofen, represents a major class of modern fungicides, highlighting the continued importance of this scaffold in protecting global crop production.[26]

Conclusion

From its unexpected discovery in 1883 by Ludwig Knorr, the substituted pyrazole has evolved into one of the most significant and versatile heterocyclic scaffolds in chemical science. Its journey from the first synthetic analgesic, Antipyrine, to modern targeted therapies like Celecoxib and Sildenafil, illustrates a remarkable trajectory of scientific innovation. The pyrazole core's unique electronic and structural properties have enabled the development of compounds with a broad spectrum of biological activities, cementing its role in treating human diseases and ensuring food security through advanced agrochemicals. The rich history and continued exploration of substituted pyrazoles ensure that they will remain a focus of intensive research and development for years to come.

References

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Knorr Pyrazole Synthesis [drugfuture.com]

- 10. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. books.rsc.org [books.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. news-medical.net [news-medical.net]

- 18. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The structure of sildenafil [ch.ic.ac.uk]

- 21. Rimonabant - Wikipedia [en.wikipedia.org]

- 22. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pydiflumetofen - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Trimethylated Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among the vast array of pyrazole derivatives, trimethylated pyrazoles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological effects. Their unique structural features, conferred by the presence and positioning of three methyl groups, significantly influence their pharmacokinetic and pharmacodynamic properties, leading to potent activities including anticancer, anti-inflammatory, and antimicrobial effects.

This technical guide provides an in-depth exploration of the biological activities of trimethylated pyrazole compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and a visual representation of the key signaling pathways involved.

I. Anticancer Activity

Trimethylated pyrazole derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways crucial for tumor growth and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative trimethylated and closely related substituted pyrazole compounds against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) |

| Compound 7d (a pyrazolyl-chalcone derivative) | MCF7 (Breast Cancer) | 42.6 | Doxorubicin | 48.0 |

| Compound 9e (a pyrazolyl-chalcone derivative) | PACA2 (Pancreatic Cancer) | 27.6 | Doxorubicin | 52.1 |

| Compound 7a (5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide) | HepG2 (Liver Cancer) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| Compound 7b (5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide) | HepG2 (Liver Cancer) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., MDA-MB-468, MCF7, PACA2, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trimethylated pyrazole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trimethylated pyrazole compounds in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or Doxorubicin).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Trimethylated pyrazoles can exert their anticancer effects through various signaling pathways. One prominent mechanism is the induction of apoptosis, or programmed cell death.

Certain trimethylated pyrazole derivatives have been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[1] Elevated ROS levels can lead to cellular stress and damage, triggering the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase.

Apoptosis induction by trimethylated pyrazoles.

II. Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Trimethylated pyrazoles have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of several pyrazole derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values. The selectivity index (SI) indicates the selectivity for COX-2 over COX-1.

| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| Compound 5u | >100 | 1.79 | >55.86 |

| Compound 5s | >100 | 2.51 | >39.84 |

| Compound 5r | >100 | 3.24 | >30.86 |

| Celecoxib (Reference) | 7.6 | 0.097 | 78.35 |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

-

96-well microtiter plates

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Trimethylated pyrazole compounds (dissolved in DMSO)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the colorimetric substrate in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Compound Addition: Add the trimethylated pyrazole compounds at various concentrations to the test wells. Include a vehicle control (DMSO) and a reference inhibitor control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compounds to interact with the enzymes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Signal Detection: Immediately add the colorimetric substrate. The peroxidase activity of COX will oxidize the substrate, leading to a color change.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) kinetically over several minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control. The IC50 value is calculated from the dose-response curve.

Signaling Pathway in Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, which are key enzymes in the synthesis of prostaglandins (PGs), potent mediators of inflammation.

Inhibition of the COX pathway by trimethylated pyrazoles.

III. Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Trimethylated pyrazole compounds have demonstrated promising antibacterial and antifungal activities, making them valuable scaffolds for the development of new antimicrobial agents.

Quantitative Data for Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 |

| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | 4 |

| Compound 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | 2 |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1-8 | Moxifloxacin | - |

| N-(trifluoromethylphenyl) derivatives | MRSA strains | 0.78 | - | - |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Trimethylated pyrazole compounds (dissolved in a suitable solvent)

-

Reference antibiotics (e.g., Ciprofloxacin, Clotrimazole)

-

Sterile saline or PBS

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the trimethylated pyrazole compounds and reference antibiotics in the growth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

Workflow for MIC determination by broth microdilution.

IV. Conclusion

Trimethylated pyrazole compounds represent a versatile and promising class of bioactive molecules with significant potential in drug discovery and development. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications underscores the importance of the pyrazole scaffold in medicinal chemistry. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further elucidate the mechanisms of action and therapeutic potential of these compounds. The visualization of key signaling pathways offers a conceptual framework for understanding their molecular interactions and for the rational design of novel, more potent, and selective trimethylated pyrazole-based therapeutic agents. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical realities.

References

An In-depth Technical Guide to 3,4,5-Trimethyl-1H-pyrazole (CAS 5519-42-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-trimethyl-1H-pyrazole (CAS 5519-42-6), alongside a summary of its known biological activities, potential applications, and a list of commercial suppliers. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of three methyl groups on the pyrazole ring influences its physical and chemical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5519-42-6 | [1][2] |

| Molecular Formula | C₆H₁₀N₂ | [2] |

| Molecular Weight | 110.16 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents, less soluble in water. | [4] |

| InChI Key | HUVAAOZUPLEYBH-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C)NN=C1C | [3] |

Safety and Handling

This compound is classified as acutely toxic (oral, Category 4).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and widely used method for the synthesis of pyrazoles is the Knorr pyrazole synthesis.[5] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

For the synthesis of this compound, a plausible synthetic route would involve the reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product can be purified by column chromatography.[6]

General Experimental Workflow for Pyrazole Synthesis:

Caption: A generalized workflow for the synthesis of pyrazole compounds.

Spectral Data

Biological Activity and Potential Applications

The pyrazole scaffold is a well-established pharmacophore and is present in numerous biologically active compounds with a wide range of therapeutic applications.[7] Derivatives of pyrazole have been reported to exhibit various pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives have been investigated for their potential to alleviate pain and inflammation.[7]

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various compounds showing inhibitory effects against bacteria and fungi.[8]

-

Anticancer Properties: Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The pyrazole structure is a common motif in the design of inhibitors for various enzymes, including kinases and monoamine oxidase.[7]

While the biological activity of the broader pyrazole class is well-documented, there is a lack of specific studies on the biological effects of this compound (CAS 5519-42-6). A study on novel 1,3,5-trimethylpyrazole-containing malonamide derivatives reported acaricidal and insecticidal activities. This suggests that derivatives of trimethyl-substituted pyrazoles may have potential applications in agrochemistry.

Given the diverse biological activities of the pyrazole scaffold, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic or agrochemical applications. Further research is warranted to explore the specific biological profile of this compound.

Logical Relationship of Pyrazole Scaffold to Biological Activity:

Caption: The pyrazole scaffold serves as a versatile starting point for generating diverse biological activities through chemical modification.

Suppliers

This compound is available from various chemical suppliers. The following table provides a non-exhaustive list of potential sources. Researchers should verify the purity and availability of the compound from the respective suppliers.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | This compound | Not specified | Inquire |

| Santa Cruz Biotechnology | This compound | Not specified | Inquire |

| ChemUniverse | This compound | Not specified | Inquire |

| Oakwood Chemical | This compound | Not specified | Inquire |

| HDH Chemicals | 3, 4, 5-Trimethyl-1H-pyrazole | Reagent grade | 1 gram |

| Chemsrc | This compound | Not specified | Inquire |

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,4,5-三甲基-1H-吡唑 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [oakwoodchemical.com]

- 5. rsc.org [rsc.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Polysubstituted Pyrazoles: A Modern Synthetic Compendium

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates. Its remarkable versatility and broad spectrum of biological activities have fueled a continuous quest for efficient and diverse synthetic methodologies. This technical guide provides an in-depth review of the key modern and classical strategies for the synthesis of polysubstituted pyrazoles, with a focus on practical experimental protocols, comparative quantitative data, and a clear visualization of the underlying reaction pathways.

Classical Approach: The Knorr Pyrazole Synthesis

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains a fundamental and widely used method for pyrazole synthesis. Its simplicity and the ready availability of starting materials make it a valuable tool in the synthetic chemist's arsenal.

A key challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the control of regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. This outcome is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

General Reaction Scheme

Caption: General scheme of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone via Knorr Condensation

This procedure demonstrates the synthesis of a pyrazolone, a common tautomeric form of hydroxypyrazoles, from a β-ketoester and hydrazine.

Materials:

-

Ethyl benzoylacetate (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

1-Propanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a suitable reaction vessel, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to approximately 100 °C with stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the hot reaction mixture to precipitate the product.

-

Allow the mixture to cool, and collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry to afford the desired pyrazolone.[1]

Quantitative Data for Knorr Synthesis

| 1,3-Dicarbonyl | Hydrazine | Conditions | Yield (%) | Reference |

| Acetylacetone | Phenylhydrazine | EtOH, reflux, 2h | 85 | [2] |

| Ethyl acetoacetate | Hydrazine hydrate | 1-Propanol, 100°C, 1h | 79 | [1] |

| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP, rt, 1-4h | >95 (regioisomeric ratio >99:1) | [3] |

| Unsymmetrical β-diketones | Phenylhydrazine | Toluene, reflux | 70-90 | [2] |

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials are combined in a single synthetic operation, have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including polysubstituted pyrazoles. These one-pot procedures often involve cascade or domino reaction sequences, minimizing waste and purification steps.

General Workflow for a Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Caption: Workflow for a four-component pyranopyrazole synthesis.

Experimental Protocol: Taurine-Catalyzed Green Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol exemplifies a green, water-mediated, four-component synthesis of dihydropyrano[2,3-c]pyrazoles using the organocatalyst taurine.

Materials:

-

Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Taurine (10 mol%)

-

Water (10-15 mL)

Procedure:

-

To a mixture of the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water, add taurine.

-

Stir the reaction mixture at room temperature for the specified time (typically 1-2 hours).

-

Monitor the reaction by TLC.

-

Upon completion, collect the precipitated solid by filtration.

-

Wash the solid with water and dry to obtain the pure product.[4]

Quantitative Data for Multicomponent Pyrazole Syntheses

| Aldehyde | Malononitrile | β-Ketoester/Active Methylene | Hydrazine | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Taurine, H₂O, rt | 92 | [4] |

| 4-Methoxybenzaldehyde | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Taurine, H₂O, rt | 90 | [4] |

| Various aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | CuO NPs, H₂O, reflux | 85-98 | [5] |

| Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Phenylhydrazine | Microwave, solvent-free, 120°C | 92-99 | [6] |

| Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Ultrasound, H₂O/EtOH, rt | 88-98 | [7] |

Precision Engineering: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful and versatile method for the construction of five-membered heterocyclic rings, including pyrazoles. A common approach involves the reaction of a 1,3-dipole, such as a nitrile imine generated in situ from a hydrazonoyl halide, with a dipolarophile, typically an alkyne or an alkene. This strategy offers excellent control over regioselectivity, which is often a challenge in classical methods.

General Mechanism of Nitrile Imine-Alkyne Cycloaddition

Caption: Mechanism of pyrazole synthesis via nitrile imine cycloaddition.

Experimental Protocol: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

This procedure describes the synthesis of tetrasubstituted pyrazoles using an alkyne surrogate, an α-bromocinnamaldehyde, which undergoes cycloaddition with a nitrile imine followed by elimination of HBr.

Materials:

-

α-Bromocinnamaldehyde (1.0 eq)

-

Hydrazonoyl chloride (1.0 eq)

-

Triethylamine (2.0 eq)

-

Toluene

Procedure:

-

Dissolve the α-bromocinnamaldehyde and the hydrazonoyl chloride in toluene.

-

Add triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 7-10 hours.

-

Monitor the reaction by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-